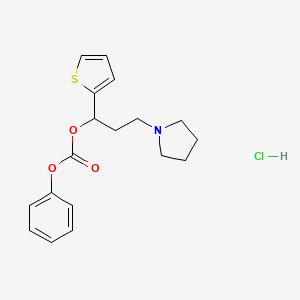

![molecular formula C25H25NO9 B14053602 (+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)

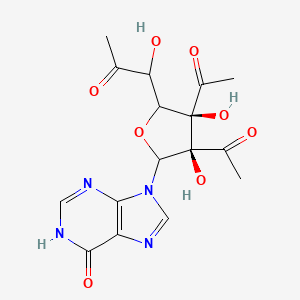

(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amrubicin is a third-generation synthetic anthracycline, primarily used in the treatment of small cell lung cancer and non-small cell lung cancer . It was first approved and launched for sale in Japan in 2002 . Amrubicin acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division .

Méthodes De Préparation

Amrubicin is synthesized through a series of chemical reactions starting from a basic anthracycline structure. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency .

Analyse Des Réactions Chimiques

Amrubicin undergoes several types of chemical reactions, including:

Reduction: The reduction of amrubicin primarily occurs at the C-13 carbonyl group, converting it to a hydroxyl group.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often to enhance its therapeutic properties.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various metabolites, including amrubicinol, which exhibits higher cytotoxic activity .

Applications De Recherche Scientifique

Amrubicin has a wide range of scientific research applications:

Mécanisme D'action

Amrubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II . This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, amrubicin prevents the re-ligation of DNA strands, leading to double-stranded DNA breaks and ultimately cell death . The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the DNA damage response and apoptosis .

Comparaison Avec Des Composés Similaires

Amrubicin is unique among anthracyclines due to its synthetic origin and specific modifications. Similar compounds include:

Doxorubicin: Another anthracycline used in cancer treatment, but with higher cardiotoxicity compared to amrubicin.

Daunorubicin: Used primarily for leukemia, it shares a similar mechanism of action but differs in its clinical applications.

Idarubicin: Known for its use in acute myeloid leukemia, it has a different toxicity profile compared to amrubicin.

Aclarubicin: Notable for its lack of cardiotoxicity and effectiveness in treating acute myeloid leukemia.

Amrubicin’s unique modifications, such as the amino group at the 9th position, contribute to its distinct pharmacological properties and reduced cardiotoxicity .

Propriétés

Formule moléculaire |

C25H25NO9 |

|---|---|

Poids moléculaire |

483.5 g/mol |

Nom IUPAC |

(9S)-9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14?,15?,16?,17?,25-/m0/s1 |

Clé InChI |

VJZITPJGSQKZMX-JFJDHNFPSA-N |

SMILES isomérique |

CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |

SMILES canonique |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)

![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)